molecular formula C19H15BrN2O4S2 B12148489 4-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12148489
M. Wt: 479.4 g/mol
InChI Key: KVUQLNKZTRTFEY-SXGWCWSVSA-N
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Description

4-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C18H10BrN3O3S2 . This compound is part of a class of thiazolidinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with 4-bromobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazolidinone ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activity.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H15BrN2O4S2

Molecular Weight

479.4 g/mol

IUPAC Name

4-bromo-N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C19H15BrN2O4S2/c1-25-14-8-5-12(15(10-14)26-2)9-16-18(24)22(19(27)28-16)21-17(23)11-3-6-13(20)7-4-11/h3-10H,1-2H3,(H,21,23)/b16-9-

InChI Key

KVUQLNKZTRTFEY-SXGWCWSVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)Br)OC

Origin of Product

United States

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